Tert-butyl 4-pentanoylpiperidine-1-carboxylate
Description
Tert-butyl 4-pentanoylpiperidine-1-carboxylate (CAS: 1198286-46-2) is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a pentanoyl (valeryl) ketone substituent at the 4-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, with a purity of 95% as reported by Combi-Blocks .
Properties
IUPAC Name |
tert-butyl 4-pentanoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-5-6-7-13(17)12-8-10-16(11-9-12)14(18)19-15(2,3)4/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQGTNXEHKDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678100 | |
| Record name | tert-Butyl 4-pentanoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-46-2 | |
| Record name | tert-Butyl 4-pentanoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-pentanoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pentanoic acid. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize byproducts and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-pentanoylpiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the synthesis of various therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-pentanoylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the target and the context of the reaction. The pathways involved include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure: Replaces the pentanoyl group with a 4-methylpentyl chain.
- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate and Et₃N in dioxane/water, yielding 86% .
- Key Data : Confirmed by $^1$H NMR ($\delta$ 1.43, s, 9H for Boc; $\delta$ 2.71–2.62, m, 4H for piperidine) and HRMS ([M+H]⁺: 298.2382) .
- Comparison: The absence of a ketone reduces reactivity toward nucleophiles but increases hydrophobicity compared to the pentanoyl analog.
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
- Structure: Features a 4-methylbenzoyl group instead of pentanoyl (CAS: 912768-78-6) .
- Applications: Likely used in kinase inhibitor synthesis due to aromatic interactions, contrasting with the aliphatic pentanoyl derivative .
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Solubility (Polar vs. Non-polar) |
|---|---|---|---|---|
| Tert-butyl 4-pentanoylpiperidine-1-carboxylate | 285.37 | Ketone, Boc | ~3.5 | Moderate in organic solvents |
| Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | 331.42 | Aromatic ketone, Boc | ~4.2 | Low aqueous solubility |
| Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | 231.29 | Amines, Boc | ~1.8 | High in polar solvents |
Notes:
- The pentanoyl derivative’s aliphatic chain increases lipophilicity (higher LogP) compared to aromatic analogs but less than branched alkyl chains (e.g., 4-methylpentyl in 3b) .
- Amino-substituted analogs exhibit greater polarity and solubility .
Biological Activity
Tert-butyl 4-pentanoylpiperidine-1-carboxylate (TBPP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on TBPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
TBPP is a piperidine derivative characterized by the presence of a tert-butyl group and a pentanoyl moiety. Its molecular formula is , and it has notable lipophilicity, which can influence its biological activity and absorption characteristics.
1. Antidepressant and Anxiolytic Effects
Research into similar piperidine derivatives has shown promising antidepressant and anxiolytic properties. For example, compounds like LQFM104 demonstrate serotonergic modulation, suggesting that TBPP may also influence serotonin pathways, which are crucial in mood regulation .
2. Corrosion Inhibition
While not directly related to biological activity in a pharmacological sense, TBPP has been studied for its anticorrosive properties in industrial applications. It exhibited an inhibition efficiency of 91.5% in corrosive environments, indicating potential utility in protective coatings . This aspect highlights the compound's versatility beyond traditional medicinal uses.
The exact mechanisms by which TBPP exerts its biological effects remain to be fully elucidated. However, insights can be drawn from related compounds:
- Serotonergic Pathways : Similar compounds have been shown to interact with the 5-HT(1A) receptor, leading to anxiolytic effects .
- Electrochemical Activity : The corrosion inhibition mechanism suggests strong adsorption properties on metal surfaces, which may parallel how TBPP interacts with biological membranes.
Case Study: Anxiolytic Activity
A study investigating piperazine derivatives revealed that modifications similar to those found in TBPP could lead to significant anxiolytic effects without impairing locomotor activity in test subjects. This suggests a favorable side effect profile for potential therapeutic applications .
Research on Corrosion Inhibition
Another study focused on the electrochemical properties of TBPP analogs demonstrated their effectiveness as corrosion inhibitors in acidic environments. The findings indicated that the molecular structure plays a crucial role in the adsorption process onto metal surfaces .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Lipophilicity (Log P) | 2.4 |
| BBB Permeability | Yes |
| CYP Inhibition | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
